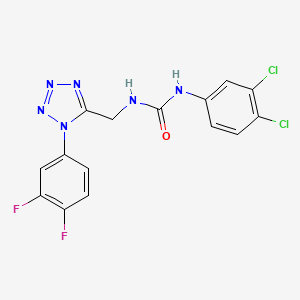

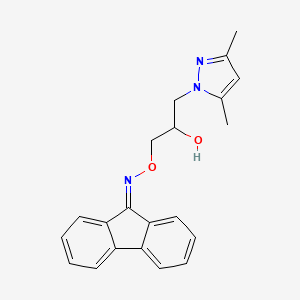

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a chemical entity that appears to be related to various synthesized amide compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of N-substituted propanamides and their synthesis, molecular structure, and chemical properties are well-documented.

Synthesis Analysis

The synthesis of related N-substituted propanamides can be achieved through multi-component reactions. For instance, an efficient synthesis of N-substituted-3-aryl-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)propanamides has been reported using a four-component reaction involving an aldehyde, amine, Meldrum's acid, and 5,5-dimethylcyclohexane-1,3-dione in aqueous medium, catalyzed by benzyltriethylammonium chloride (TEBAC) . This method is advantageous due to its accessible starting materials, good yields, mild reaction conditions, and eco-friendliness.

Molecular Structure Analysis

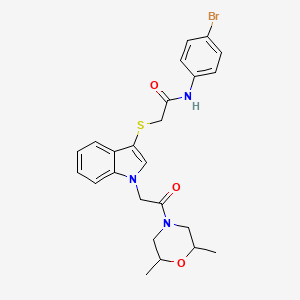

The molecular structure of related compounds can be determined using various spectroscopic techniques and crystallography. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, revealing its monoclinic crystal system . Such detailed structural analysis is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of N-substituted propanamides can be explored through their interactions with various reagents. A study demonstrated the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA to produce a new dianion, which could react with a variety of electrophiles to give cyclopropanes with high stereoselectivity . This indicates the potential for diverse chemical transformations involving N-substituted propanamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted propanamides are influenced by their molecular structure. For instance, the presence of halogen atoms in the structure of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives significantly affects their binding affinity and selectivity to biological targets such as the human brain serotonin transporter (SERT) . These properties are essential for the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Scientific Research Applications

Antiviral Research

A study highlighted the potential of a structurally related compound, 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showing interference with viral DNA maturation without affecting viral DNA synthesis, transcription, and translation. It provided insights into the specificity and tolerability of such compounds, attributed to the unique DNA maturation steps in CMV not found in mammalian DNA (Buerger et al., 2001).

Synthesis and Chemical Transformations

- Research on substituted 3-amino-1,1-diaryl-2-propanols explored analogs of compounds related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide for potential antidepressant agents, focusing on the synthesis and evaluation of their chemical properties and activities without discussing their use as drugs (Clark et al., 1979).

- Another study described the facile synthesis of 2-(phenylthio)phenols through a copper(I)-catalyzed tandem transformation, showcasing a method for creating structurally related compounds via innovative synthesis techniques (Xu et al., 2010).

Optical Properties

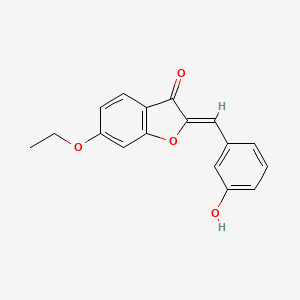

Research on novel chalcone derivative compounds, including structural analogs of this compound, investigated their third-order nonlinear optical properties. The study found a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-21(2)16-10-8-15(9-11-16)18(22)14-20-19(23)12-13-24-17-6-4-3-5-7-17/h3-11,18,22H,12-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIPZQFSAMMEAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCSC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)

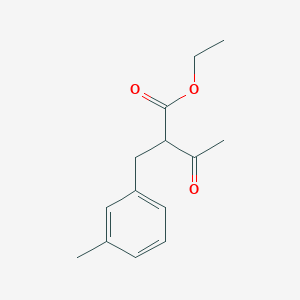

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)

![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)